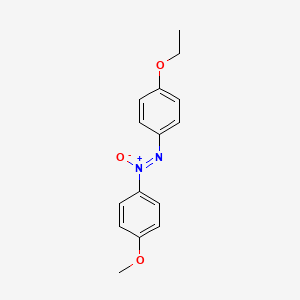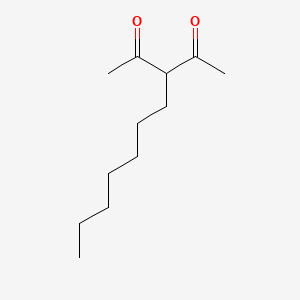
3-Heptylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptylpentane-2,4-dione is an organic compound belonging to the class of diketones It features a seven-carbon heptyl group attached to a pentane-2,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a heptyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone, allowing it to react with the heptyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Diols.
Substitution: Various substituted diketones or enols.
Applications De Recherche Scientifique
3-Heptylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Heptylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also interact with enzymes, inhibiting their function by forming stable complexes with the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the heptyl group.
Hexane-2,4-dione: Another diketone with a six-carbon chain instead of seven.
Heptane-2,4-dione: A diketone with a heptyl group but different positioning of the carbonyl groups.
Uniqueness
3-Heptylpentane-2,4-dione is unique due to its specific structure, which combines the reactivity of a diketone with the hydrophobic properties of a heptyl group. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity.
Propriétés
Numéro CAS |
56525-44-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
3-heptylpentane-2,4-dione |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h12H,4-9H2,1-3H3 |
Clé InChI |
ZTYNZEZHTLPXRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


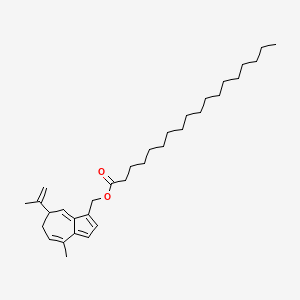
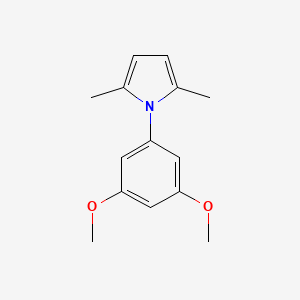
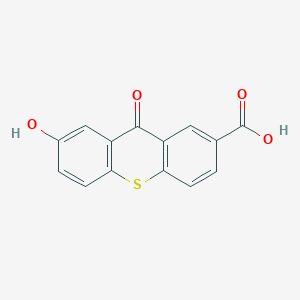
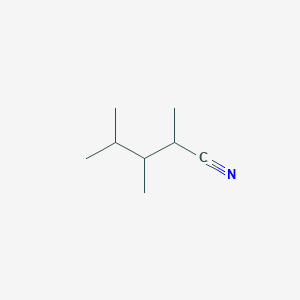
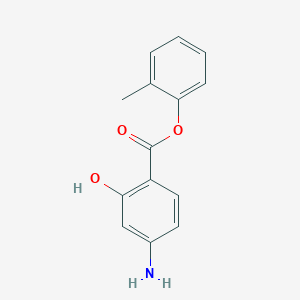


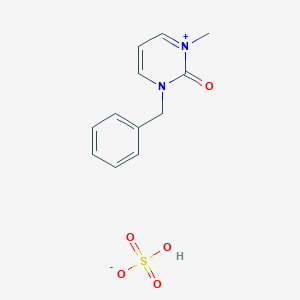
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)


![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

